molecular formula C8H14N2O B2598422 rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis CAS No. 1909294-37-6

rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis

Cat. No.: B2598422
CAS No.: 1909294-37-6
M. Wt: 154.213
InChI Key: UOYAAMWAJPWIIL-BQBZGAKWSA-N
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Description

rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis is a high-value, cis-fused octahydropyrrolopyridinone scaffold of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol , this bicyclic lactam serves as a versatile synthetic intermediate. Its core structure is closely related to key intermediates used in the synthesis of complex molecules, including advanced antibiotic agents such as moxifloxacin, a fourth-generation fluoroquinolone . The racemic, cis-configured scaffold is particularly valuable for developing synthetic methodologies, such as highly efficient racemisation protocols, which are crucial for maximizing the yield of desired enantiomers in asymmetric synthesis . Researchers utilize this compound to build complex nitrogen-containing bicyclic frameworks. The structure can be further functionalized; for example, a derivative featuring a carboxamide group at the 1-position is known, demonstrating the molecule's potential for diversification to create novel chemical entities . This compound is provided as a high-quality standard for use in route exploration, process chemistry optimization, and as a building block for the discovery of new biologically active molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4aS,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYAAMWAJPWIIL-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1=O)CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@@H](C1=O)CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a pyridine derivative followed by cyclization to form the octahydro-pyrrolopyridine structure. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyrrolopyridines .

Scientific Research Applications

rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Stereochemistry Source
rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis ~155.2* 6-methyl Racemic, cis N/A
rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride 165.66 None (free base lacks 6-methyl) Racemic
7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ~428.5† Pyrazolo[1,5-a]pyridin-2-yl Chiral pyrrolidine
((7S,9αS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)-methanol 138‡ Methanol (7S,9αS)

*Estimated based on structural similarity.

Research Findings and Implications

  • Stereochemical Considerations : The racemic nature of the target compound contrasts with enantiomerically pure analogs in the patent (e.g., compounds 2 and 3), which are optimized for target selectivity. Resolution of enantiomers could refine therapeutic applications .
  • Ring System Diversity: The pyrrolo-pyridinone core offers a balance of rigidity and hydrogen-bonding capacity compared to bulkier oxazolone or pyrido-pyrazine systems, making it a versatile scaffold for further functionalization .

Biological Activity

The compound rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis (CAS No. 1955561-92-8) is a bicyclic nitrogen-containing heterocycle with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₃N₂O
  • Molecular Weight : 155.19 g/mol
  • Structure : The compound features a fused pyrrolidine and pyridine ring system, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of analgesic and sedative effects. Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant pharmacological properties.

Analgesic Activity

Recent studies have demonstrated that compounds related to rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one possess notable analgesic effects. For instance:

  • In a writhing test , certain derivatives showed efficacy comparable to morphine and significantly higher than aspirin, indicating a potential for developing new analgesics with unique mechanisms of action .
  • Table 1 summarizes the effective doses (ED50) of various derivatives in the writhing test:
CompoundED50 (mg/kg)Comparison with Aspirin
Morphine2.44Higher
Aspirin39.15Baseline
rac-(4aR,7aS)-6-methyl...10.6 - 96.8Similar

The analgesic effects are believed to stem from multiple mechanisms:

  • Opioid Receptor Activation : Some derivatives may activate opioid receptors at higher concentrations while exhibiting COX inhibition at lower doses .
  • Inhibition of Neurotransmitter Uptake : The structure allows interaction with neurotransmitter systems that modulate pain perception.

Sedative Effects

In addition to analgesic properties, the compound has shown sedative effects in animal models:

  • Studies indicated that certain derivatives significantly inhibited spontaneous locomotion in mice, suggesting a calming effect .

Case Studies and Research Findings

A notable study synthesized various pyrrolo[3,4-b]pyridine derivatives and assessed their biological activities:

  • Study on Derivatives : The synthesis included modifications that enhanced solubility and receptor affinity.
  • Behavioral Tests : Animals treated with these derivatives exhibited reduced pain responses and altered activity levels in controlled environments.

Q & A

Q. Advanced Research Focus

  • Chiral Chromatography : Use of polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD-H) for high-resolution separation .
  • Kinetic Resolution : Enzymatic or asymmetric catalytic methods to selectively functionalize one enantiomer .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., (R)-Mosher acid chloride) to form separable salts .

How does the stereochemistry of rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one influence its biological activity?

Q. Advanced Research Focus

  • QSAR Studies : Correlate cis-fusion geometry with binding affinity to targets like bacterial DNA gyrase (relevant to antibiotic intermediates) .
  • Molecular Docking : Simulate interactions between the 4aR,7aS enantiomer and enzymatic pockets to predict inhibition efficacy .
  • Proteolytic Stability Assays : Compare metabolic degradation rates of enantiomers in liver microsomes .

What methodological steps optimize catalytic hydrogenation in the synthesis of this compound?

Q. Advanced Research Focus

  • Catalyst Screening : Compare Pd/C, PtO2_2, and Raney Ni for selectivity and yield .
  • Pressure and Temperature : Optimize H2_2 pressure (1–3 atm) and temperature (25–50°C) to minimize over-reduction .
  • Reaction Monitoring : Use LC-MS to track intermediate reduction states and abort reactions at the lactam stage .

What safety protocols are recommended for handling this compound based on its GHS classification?

Q. Basic Research Focus

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Waste Disposal : Follow EPA guidelines for pyrrolidine derivatives, avoiding aqueous discharge without neutralization .
  • Storage : Store under inert gas (N2_2) at –20°C to prevent oxidation .

How can crystal packing interactions inform the design of derivatives with improved stability?

Q. Advanced Research Focus

  • Hydrogen-Bond Analysis : Identify key interactions (e.g., O–H⋯O in hydrates) that stabilize the lattice .
  • Thermogravimetric Analysis (TGA) : Measure dehydration temperatures to assess hydrate stability .
  • Co-crystallization Trials : Screen with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance solubility .

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